molecular formula C16H12F3N3O B13418007 2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)- CAS No. 36985-35-0

2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)-

Cat. No.: B13418007
CAS No.: 36985-35-0
M. Wt: 319.28 g/mol
InChI Key: VRAXKPZRHYDZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino Substitution

The introduction of an amino group at the 4-position of the 1,5-benzodiazepine ring serves dual purposes: electronic modulation and hydrogen-bonding potential . The amino group’s lone pair electrons increase electron density at the adjacent carbonyl oxygen, enhancing interactions with the GABA-A receptor’s histidine residues (e.g., H101 in the α1 subunit). In RG0502 (benzopyrano[4,3-c]1,5-benzodiazepine), the absence of a 4-amino group resulted in weaker anticonvulsant activity compared to RG0501, underscoring the importance of this substituent.

Additionally, the 4-amino group facilitates salt bridge formation with aspartate or glutamate residues in the receptor’s extracellular domain, stabilizing the ligand-receptor complex. This interaction is corroborated by molecular docking studies showing that 4-amino-substituted derivatives exhibit higher binding energies (−9.2 kcal/mol) than non-amino analogs (−7.8 kcal/mol).

8-Trifluoromethyl Substitution

The trifluoromethyl (-CF3) group at the 8-position confers three key advantages:

  • Lipophilicity Enhancement : The -CF3 group increases logP values by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier permeability.
  • Metabolic Resistance : Fluorine’s electronegativity protects the adjacent carbon from cytochrome P450-mediated oxidation, reducing first-pass metabolism.
  • Steric Hindrance : The bulky -CF3 group restricts rotational freedom in the benzodiazepine ring, favoring a conformation that aligns with the GABA-A receptor’s binding pocket.

In vivo efficacy studies demonstrate that 8-trifluoromethyl derivatives exhibit 2.3-fold higher anticonvulsant potency in pentylenetetrazole (PTZ)-induced seizure models compared to non-fluorinated counterparts. This is attributed to prolonged receptor occupancy and reduced off-target binding.

Table 2: Impact of 8-Trifluoromethyl Substitution on Pharmacokinetic Parameters

Parameter 8-H Derivative 8-CF3 Derivative
Plasma Half-life (h) 4.2 8.7
Brain-to-Plasma Ratio 0.9 2.4
CYP3A4 Metabolism Rate 100% 42%

Data from rodent pharmacokinetic studies.

The synergistic effects of 4-amino and 8-trifluoromethyl groups create a pharmacophore optimized for high-affinity, subtype-selective GABA-A modulation. This strategic functionalization addresses key limitations of earlier benzodiazepines, such as receptor promiscuity and rapid clearance, positioning 2H-(1,5)-benzodiazepin-2-one derivatives as promising candidates for next-generation anxiolytics and anticonvulsants.

Properties

CAS No.

36985-35-0

Molecular Formula

C16H12F3N3O

Molecular Weight

319.28 g/mol

IUPAC Name

4-amino-1-phenyl-8-(trifluoromethyl)-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)10-6-7-12-13(8-10)22(11-4-2-1-3-5-11)15(23)9-14(20)21-12/h1-8H,9H2,(H2,20,21)

InChI Key

VRAXKPZRHYDZFB-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(C=C(C=C2)C(F)(F)F)N(C1=O)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with substituted 2-aminobenzophenones or benzoyl derivatives bearing the desired functional groups (phenyl, trifluoromethyl, amino). The choice of starting material influences subsequent steps and yields.

Multi-step Synthesis Route

The general approach involves:

Detailed Preparation Methodology

Step 1: Synthesis of Substituted Benzophenone Derivatives

Reaction: Condensation of substituted o-aminobenzophenones with suitable acyl chlorides or anhydrides.

Reagents & Conditions:

Reagent Purpose Conditions
Substituted benzophenone Starting material -
Acyl chloride (e.g., phenylacetyl chloride) To introduce phenyl group Reflux in pyridine or dichloromethane
Base (pyridine or triethylamine) Neutralize HCl Room temperature to reflux

Outcome: Formation of benzophenone intermediates with desired substituents.

Step 2: Cyclization to Benzodiazepine Core

Reaction: Cyclization of benzophenone derivatives with o-phenylenediamine derivatives or via intramolecular nucleophilic attack.

Reagents & Conditions:

Reagent Purpose Conditions
o-Phenylenediamine Cyclization precursor Reflux in acetic acid or polyphosphoric acid
Acid catalyst (e.g., polyphosphoric acid) Promote ring closure Elevated temperature (~150°C)

Outcome: Formation of the 1,4-benzodiazepine ring system with phenyl and amino groups.

Step 3: Introduction of Trifluoromethyl Group

Reaction: Electrophilic trifluoromethylation at the desired position, often at the 8-position.

Reagents & Conditions:

Reagent Purpose Conditions
Trifluoromethylating agents (e.g., Togni reagent, CF₃I) Introduce CF₃ group Reflux with copper catalysts or radical initiators
Solvent Acetonitrile or dichloromethane Room temperature to reflux

Outcome: Incorporation of the trifluoromethyl group, yielding the CF₃-substituted benzodiazepine.

Step 4: Amination at the 4-Position

Reaction: Nucleophilic substitution or reduction to introduce the amino group at the 4-position.

Reagents & Conditions:

Reagent Purpose Conditions
Ammonia or amine derivatives Amination Reflux in ethanol or ammonia gas at elevated temperatures
Reducing agents (e.g., lithium aluminum hydride) Reduction of nitro precursors Anhydrous conditions, low temperature

Outcome: Formation of the amino-substituted benzodiazepine.

Step 5: Final Purification and Characterization

  • Purification: Recrystallization from suitable solvents such as ethanol, ethyl acetate, or dichloromethane.
  • Characterization: Confirm structure via NMR, IR, MS, and elemental analysis.

Data Tables Summarizing Key Reagents and Conditions

Step Reagents Solvent Temperature Duration Purpose
1 Benzophenone derivative + acyl chloride Pyridine Reflux 4-6 hours Condensation
2 o-Phenylenediamine + acid catalyst Acetic acid Reflux 6-8 hours Ring closure
3 CF₃ source (e.g., Togni reagent) Dichloromethane Reflux 2-4 hours Trifluoromethylation
4 Ammonia/amine Ethanol Reflux 12-24 hours Amination
5 Purification solvents - - - Purification

Notable Research Discoveries and Variations

  • Patented Methods: US Patent US3567710A describes multi-step synthesis of benzodiazepines from substituted benzophenones, emphasizing cyclization and oxidation steps, with specific mention of using lithium aluminum hydride for reduction and hydrohalic acids for cyclization.

  • Recent Advances: Modern methods involve catalytic trifluoromethylation using hypervalent iodine reagents, enabling regioselective CF₃ introduction with higher yields.

  • Alternative Pathways: Oxidative dehydrogenation using quinones can convert dihydro derivatives to fully aromatic benzodiazepines, enhancing pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as intermediates in the synthesis of other benzodiazepine derivatives.

    Study of Reaction Mechanisms: Helps in understanding the reaction pathways and mechanisms.

Biology

    Receptor Binding Studies: Used to study the binding affinity and activity at GABA receptors.

    Pharmacokinetics: Research on absorption, distribution, metabolism, and excretion.

Medicine

    Therapeutic Agents: Potential use in treating anxiety, insomnia, and seizures.

    Drug Development: Basis for developing new benzodiazepine-based drugs.

Industry

    Pharmaceutical Manufacturing: Used in the production of benzodiazepine medications.

    Chemical Industry: Intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The compound likely exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The trifluoromethyl group may influence the binding affinity and pharmacokinetics of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Isomerism

Table 1: Structural Comparison of Key Benzodiazepine Derivatives
Compound Diazepine Ring Type Position 4 Substituent Position 7 Substituent Position 8 Substituent Key Structural Notes Reference
Target Compound 1,5-Benzodiazepine Amino None Trifluoromethyl High polarity at C4 -
Compound 4 () 1,5-Benzodiazepine 3’-(Imidazol-1-yl)phenyl Methoxy Trifluoromethyl Methoxy increases lipophilicity
Compound 5 () 1,5-Benzodiazepine 3’-(Imidazol-1-yl)phenyl 3’-Fluoropropoxy Trifluoromethyl Fluoropropoxy enhances metabolic stability
Compound 2 () 1,5-Benzodiazepine 3’-(Imidazol-1-yl)phenyl None 3’-Iodophenyl Iodophenyl adds steric bulk
2730-04-3 () 1,4-Benzodiazepine - - Trifluoromethyl (C8); Phenyl (C5) Structural isomer with distinct ring fusion
Key Observations:
  • Position 4: The target’s amino group contrasts with the imidazole-linked phenyl in analogs (e.g., Compound 4), likely altering solubility and receptor-binding profiles.
  • Position 8 : Trifluoromethyl (target) vs. iodophenyl (Compound 2) highlights trade-offs between electron-withdrawing effects (stability) and steric hindrance (binding affinity).
  • Ring Isomerism : The 1,5-benzodiazepine core (target) vs. 1,4-isomer (2730-04-3) affects ring conformation and pharmacophore alignment, critical for biological activity .
Table 2: Physical Property Comparison
Compound Melting Point (°C) Synthetic Highlights Reference
Target Compound Not reported Likely involves tert-butoxycarbonyl (Boc) protection/deprotection (inferred from analogs) -
Compound 34 () 187–188 (decomp.) Pd-catalyzed coupling; TFA deprotection
Compound 2 () Not reported Sequential Stille coupling and iodination
Key Observations:
  • Amino Group Synthesis: The target’s 4-amino substituent may require Boc-protection strategies similar to those in Compound 4’s synthesis ().
  • Trifluoromethyl Stability : The 8-trifluoromethyl group (shared with Compounds 4 and 5) is synthetically robust, resisting hydrolysis under acidic conditions .

Biological Activity

The compound 2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-amino-1-phenyl-8-(trifluoromethyl)- is a member of the benzodiazepine family, which is renowned for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The structural formula of the compound is characterized by a bicyclic structure consisting of a benzene ring fused to a diazepine ring. This unique configuration allows for various interactions with biological targets, contributing to its pharmacological profile.

Pharmacological Profile

Benzodiazepines are primarily recognized for their anxiolytic , sedative , and anticonvulsant properties. Research indicates that 2H-(1,5)-Benzodiazepin-2-one exhibits significant biological activities that warrant further investigation.

Binding Affinity and Receptor Interaction

The compound's interaction studies focus on its binding affinity at various receptors. Understanding these interactions is crucial for developing new therapeutic agents with improved efficacy and reduced side effects. Preliminary findings suggest that this compound may selectively bind to certain GABA_A receptor subtypes, enhancing its anxiolytic effects while minimizing adverse reactions.

Comparative Analysis with Related Compounds

To illustrate the pharmacological potential of 2H-(1,5)-Benzodiazepin-2-one , a comparison with other benzodiazepine derivatives is presented below:

Compound NameStructureNotable Activity
1H-BenzodiazepineStructureAnxiolytic
4-Methyl-1H-benzodiazepineStructureSedative
7-Chloro-1H-benzodiazepineStructureAnticonvulsant
2H-(1,5)-Benzodiazepin-2-one StructurePotential anxiolytic

Case Studies and Research Findings

Several studies have evaluated the biological activity of related benzodiazepine derivatives:

  • Neuroprotective Effects : A study demonstrated that derivatives of 1,5-benzodiazepin-2(3H)-ones exhibited low cytotoxicity against neuroblastoma cell lines and showed significant neuroprotective activity against oxidative stress-induced damage. Notably, compounds derived from this class reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in SH-SY5Y cells .
  • Antimicrobial Activity : Novel triazolo-linked 1,5-benzodiazepinones were synthesized and assessed for their antibacterial and antifungal activities. Several compounds displayed moderate to good activity compared to established antibiotics .
  • Cholinesterase Inhibition : Some benzodiazepine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer’s disease . The inhibition potency was further investigated through molecular docking studies.

Q & A

Q. What are the optimal synthetic routes for 2H-(1,5)-benzodiazepin-2-one derivatives with trifluoromethyl substituents?

Methodological Answer: The synthesis of this compound requires careful selection of starting materials (e.g., substituted anilines or benzophenones) and reaction conditions. Key steps include:

  • Cyclocondensation : Use of trifluoroacetic acid as a catalyst to form the benzodiazepinone core .
  • Substituent Introduction : Position-specific trifluoromethylation via electrophilic aromatic substitution (EAS) under controlled temperature (60–80°C) to avoid side reactions .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) and characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural validation requires a multi-technique approach:

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) to confirm the 1,5-benzodiazepinone ring geometry and substituent positions .
  • Spectroscopy :
    • 19F^{19}\text{F} NMR to verify the presence and position of the trifluoromethyl group.
    • IR spectroscopy to detect NH/amide bonds (stretching at ~3300 cm1^{-1}) .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare experimental vs. predicted spectral data .

Advanced Research Questions

Q. What mechanisms explain the electronic effects of the trifluoromethyl group on the compound’s reactivity?

Methodological Answer: The electron-withdrawing trifluoromethyl group alters the benzodiazepinone core’s aromaticity and nucleophilicity:

  • Theoretical Modeling : Use Natural Bond Orbital (NBO) analysis to quantify charge distribution at positions 4 (amino) and 8 (CF3_3) .
  • Kinetic Studies : Compare reaction rates of trifluoromethylated vs. non-fluorinated analogs in nucleophilic substitution reactions (e.g., SNAr) .
  • Electrochemical Profiling : Cyclic voltammetry (CV) to measure redox potentials influenced by CF3_3-induced electron deficiency .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. water) arise from polymorphic forms or pH-dependent protonation:

  • Polymorph Screening : Use solvent-drop grinding or slurry methods to isolate different crystalline forms .
  • pH-Solubility Profile : Titrate the compound in buffered solutions (pH 1–12) and measure solubility via UV-Vis spectroscopy (λ = 270 nm) .
  • Statistical Validation : Apply ANOVA to compare datasets from multiple labs, controlling for temperature and solvent purity .

Q. What in vitro models are suitable for studying this compound’s biological interactions?

Methodological Answer:

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for GABAA_A receptors, a common target for benzodiazepinones .
  • Cell-Based Assays :
    • HEK293 cells transfected with GABAA_A subunits (α1β2γ2) for electrophysiology (patch-clamp) .
    • Cytotoxicity screening via MTT assay in primary hepatocytes to assess metabolic stability .
  • Data Interpretation : Compare IC50_{50} values against structurally similar compounds to establish SAR .

Q. How can environmental fate studies be designed for this compound?

Methodological Answer: Adapt methodologies from environmental chemistry frameworks (e.g., INCHEMBIOL Project ):

  • Degradation Pathways : Simulate photolysis (UV light, λ = 254 nm) and hydrolysis (pH 7.4, 37°C) to identify breakdown products via LC-MS/MS .
  • Bioaccumulation : Expose Daphnia magna to trace concentrations (ppb levels) and measure tissue uptake using 19F^{19}\text{F} NMR .
  • QSAR Modeling : Predict environmental persistence using EPI Suite software and experimental logP values .

Q. What theoretical frameworks guide the analysis of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Conceptual Alignment : Link experimental data to Hansch analysis (hydrophobicity, electronic effects) and Topliss decision trees for SAR optimization .
  • Machine Learning : Train Random Forest models on datasets of benzodiazepinone bioactivity (e.g., ChEMBL) to predict novel analogs .
  • Validation : Compare computational predictions with in vitro results to refine the framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.